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molecular formula C9H9NO2 B022424 4-Nitroindan CAS No. 34701-14-9

4-Nitroindan

Cat. No. B022424
M. Wt: 163.17 g/mol
InChI Key: ZQABKMBXKCJTPM-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A suspension of chromium(VI) oxide (36.7 g, 367.7 mmol) in acetic acid (400 mL) was added slowly to a solution of 4-nitroindane (20 g, 122.6 mmol) in glacial acetic acid (500 mL). Extra acetic acid (200 mL) was used to transfer all the chromium(VI)oxide. The reaction was stirred vigorously at room temperature for about 5 hours and was then quenched with water (200 mL). Most of the acetic acid was removed under high vacuum and the crude product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel using first hexane/ethyl acetate (20:1) as eluent to remove unreacted starting material and then hexane/ethyl acetate (10:1) to provide the desired product. MS (ESI): m/z 176 (M−H)−.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
36.7 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH2:8]2)([O-:3])=[O:2].C(O)(=[O:15])C>[O-2].[Cr+6].[O-2].[O-2]>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:15])([O-:3])=[O:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCCC2=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36.7 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at room temperature for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched with water (200 mL)
CUSTOM
Type
CUSTOM
Details
Most of the acetic acid was removed under high vacuum
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using first hexane/ethyl acetate (20:1) as eluent
CUSTOM
Type
CUSTOM
Details
to remove unreacted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2CCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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